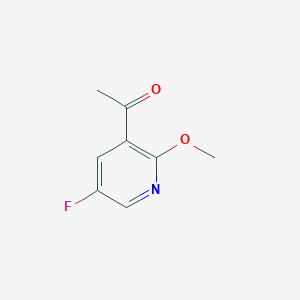
1-(5-Fluoro-2-methoxypyridin-3-yl)ethanone
描述
1-(5-Fluoro-2-methoxypyridin-3-yl)ethanone is a chemical compound with the molecular formula C8H8FNO2. It is a derivative of pyridine, characterized by the presence of a fluorine atom at the 5-position and a methoxy group at the 2-position of the pyridine ring.
属性
分子式 |
C8H8FNO2 |
|---|---|
分子量 |
169.15 g/mol |
IUPAC 名称 |
1-(5-fluoro-2-methoxypyridin-3-yl)ethanone |
InChI |
InChI=1S/C8H8FNO2/c1-5(11)7-3-6(9)4-10-8(7)12-2/h3-4H,1-2H3 |
InChI 键 |
NFQOFCPNARTTSO-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C1=C(N=CC(=C1)F)OC |
产品来源 |
United States |
准备方法
The synthesis of 1-(5-Fluoro-2-methoxypyridin-3-yl)ethanone typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-methoxypyridine and fluorine-containing reagents.
Reaction Conditions: The reaction conditions often involve the use of a base, such as sodium hydride, and a solvent, such as dimethylformamide (DMF). The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent unwanted side reactions.
Industrial Production: Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
化学反应分析
1-(5-Fluoro-2-methoxypyridin-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohol derivatives.
Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide and potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
1-(5-Fluoro-2-methoxypyridin-3-yl)ethanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for the development of new compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine: In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its derivatives may exhibit therapeutic effects against various diseases.
Industry: The compound is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-(5-Fluoro-2-methoxypyridin-3-yl)ethanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound’s derivatives .
相似化合物的比较
1-(5-Fluoro-2-methoxypyridin-3-yl)ethanone can be compared with other similar compounds, such as:
1-(5-Fluoro-2-methoxypyridin-4-yl)ethanone: This compound has a similar structure but with the fluorine atom at the 4-position.
1-(5-Methoxypyridin-2-yl)ethanone: This compound lacks the fluorine atom, which may result in different reactivity and biological activity.
2-Fluoro-1-(5-methoxypyridin-3-yl)ethanone: This compound has the fluorine atom at the 2-position of the ethanone group, leading to variations in its chemical behavior.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


